

# Allyl Propyl Disulfide: An In-depth Technical Guide for Food Science Professionals

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## Compound of Interest

Compound Name: *Allyl propyl disulfide*

Cat. No.: B1197967

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**Abstract:** **Allyl propyl disulfide** is a key organosulfur compound responsible for the characteristic pungent and savory flavors of Allium vegetables, most notably onions and garlic. This technical guide provides a comprehensive overview of **allyl propyl disulfide** for researchers, scientists, and flavor development professionals. It delves into the compound's chemical and physical properties, natural occurrence, and sensory characteristics. Detailed experimental protocols for its synthesis, isolation, and quantification are presented, alongside an exploration of its stability under various food processing conditions and its established safety and regulatory status as a food flavoring agent.

## Introduction

**Allyl propyl disulfide** (APDS) is a volatile organosulfur compound that plays a pivotal role in the flavor chemistry of many culinary staples.<sup>[1][2]</sup> As a major component of onion oil, its characteristic pungent, sulfurous, and slightly sweet flavor profile is integral to the sensory experience of a wide array of savory dishes.<sup>[3][4]</sup> Understanding the chemical, sensory, and technological aspects of APDS is crucial for food scientists and flavor chemists aiming to create authentic and impactful flavor profiles in processed foods. This guide offers a detailed examination of APDS, from its fundamental properties to its application and stability in food systems.

## Chemical and Physical Properties

**Allyl propyl disulfide** is a pale-yellow liquid with a strong, pungent odor reminiscent of onions and garlic.<sup>[3]</sup> Its chemical structure consists of an allyl group and a propyl group linked by a

disulfide bond.

Property	Value	Reference
Chemical Formula	C <sub>6</sub> H <sub>12</sub> S <sub>2</sub>	[3]
Molecular Weight	148.29 g/mol	[5]
CAS Number	2179-59-1	[3]
FEMA Number	4073	[6]
JECFA Number	1700	[7]
Appearance	Clear pale yellow liquid	[3][5]
Odor	Pungent, onion, garlic	[3]
Taste	Resembling cooked onions	[5]
Boiling Point	69 °C at 16 mmHg	[4]
Melting Point	-15 °C	[4]
Flash Point	56 °C	[4]
Solubility	Insoluble in water	[3][4]
Density	0.99 g/cm <sup>3</sup>	[4]

## Natural Occurrence and Concentration

**Allyl propyl disulfide** is a naturally occurring compound found predominantly in plants of the *Allium* genus. It is a significant contributor to the volatile profiles of onions (*Allium cepa*) and, to a lesser extent, garlic (*Allium sativum*).<sup>[1][2]</sup> The concentration of **allyl propyl disulfide** can vary depending on the specific cultivar, growing conditions, and post-harvest handling.

Food Source	Concentration Range	Analytical Method	Reference
Onion (Allium cepa)	Chief volatile component of onion oil	GC-MS	<a href="#">[5]</a>
Garlic (Allium sativum)	Present, but typically less abundant than diallyl disulfide	GC-MS	<a href="#">[1]</a>

The formation of **allyl propyl disulfide** and other thiosulfinates in Allium species is a result of enzymatic action when the plant cells are damaged, such as through cutting or crushing.

## Sensory Properties and Flavor Profile

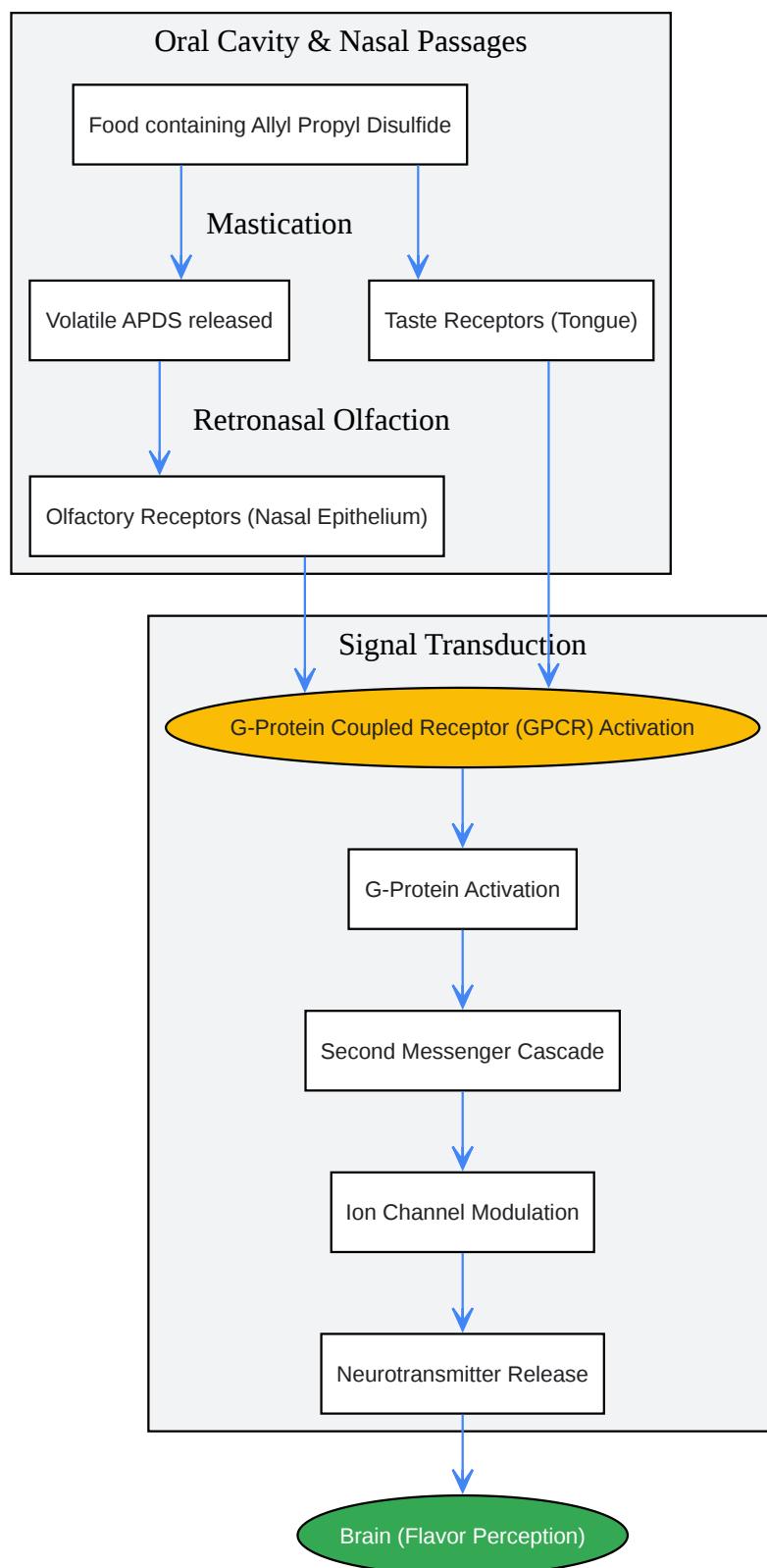
The sensory characteristics of **allyl propyl disulfide** are central to its role as a flavor compound. It is described as having a potent and complex flavor profile.

Sensory Attribute	Description
Odor	Pungent, alliaceous, onion, garlic, green
Taste	Cooked onion, savory, slightly sweet, sulfurous

The Flavor and Extract Manufacturers Association (FEMA) categorizes its flavor profile as "green". The perceived flavor can be influenced by its concentration and the food matrix in which it is present.

## Flavor Perception Pathway

The perception of flavors, including those from sulfur compounds, is a complex process involving taste and olfactory receptors. While the specific receptors for **allyl propyl disulfide** have not been definitively identified, it is understood that volatile sulfur compounds interact with olfactory receptors in the nasal cavity. The "taste" of these compounds is largely a retronasal olfactory sensation. The general mechanism for taste and flavor perception involves G-protein coupled receptors (GPCRs) located on taste receptor cells.



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Figure 1: Generalized flavor perception pathway for volatile compounds.

# Experimental Protocols

## Synthesis of Allyl Propyl Disulfide

A common method for the synthesis of unsymmetrical disulfides like **allyl propyl disulfide** involves the reaction of a thiol with a sulphenyl chloride.

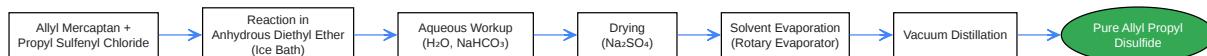
### Materials:

- Allyl mercaptan
- Propyl sulphenyl chloride
- Anhydrous diethyl ether
- Pyridine
- Stirring apparatus
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

### Procedure:

- Dissolve allyl mercaptan in anhydrous diethyl ether in a flask equipped with a stirrer and a dropping funnel, and cool the flask in an ice bath.
- Slowly add a solution of propyl sulphenyl chloride in anhydrous diethyl ether to the stirred solution of allyl mercaptan. A small amount of pyridine can be added as a catalyst and to neutralize the HCl byproduct.

- After the addition is complete, continue stirring the reaction mixture for 1-2 hours at room temperature.
- Wash the reaction mixture with water, followed by a dilute sodium bicarbonate solution, and then again with water in a separatory funnel.
- Dry the ethereal layer over anhydrous sodium sulfate.
- Remove the diethyl ether using a rotary evaporator.
- Purify the crude **allyl propyl disulfide** by vacuum distillation.



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Figure 2: Workflow for the synthesis of **allyl propyl disulfide**.

## Isolation from Onion Oil

**Allyl propyl disulfide** can be isolated from natural sources, such as onion oil, through fractional distillation.

### Materials:

- Onion oil
- Fractional distillation apparatus
- Vacuum pump
- Heating mantle

### Procedure:

- Set up a fractional distillation apparatus suitable for vacuum distillation.

- Place the onion oil in the distillation flask.
- Apply a vacuum to the system.
- Gently heat the onion oil using a heating mantle.
- Collect the fractions that distill at the boiling point of **allyl propyl disulfide** under the applied vacuum.
- Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the purity.

## Quantification in Food Matrices by GC-MS

The quantification of **allyl propyl disulfide** in food samples is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with a headspace or solid-phase microextraction (SPME) sample introduction method.

### Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Headspace autosampler or SPME setup
- Capillary column suitable for volatile sulfur compounds (e.g., DB-5ms)

### Procedure:

- Sample Preparation: Homogenize the food sample. For solid samples, a known weight is placed in a headspace vial with a saturated salt solution to improve the release of volatiles.
- Headspace/SPME Extraction: Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time. For headspace analysis, a sample of the vial's headspace is injected into the GC. For SPME, the fiber is exposed to the headspace for a defined period and then desorbed in the GC inlet.
- GC Separation: Use a temperature program that effectively separates **allyl propyl disulfide** from other volatile compounds. A typical program might start at 40°C, hold for a few minutes,

and then ramp up to 250°C.

- **MS Detection:** Operate the mass spectrometer in selected ion monitoring (SIM) mode for higher sensitivity and specificity, monitoring characteristic ions of **allyl propyl disulfide** (e.g., m/z 41, 73, 148).
- **Quantification:** Prepare a calibration curve using standards of **allyl propyl disulfide** in a similar matrix to the sample. The concentration in the sample is determined by comparing its peak area to the calibration curve.

## Stability in Food Processing

The stability of **allyl propyl disulfide** is a critical consideration in food processing, as it can be susceptible to degradation under various conditions, impacting the final flavor of the product.

## Thermal Degradation

Thermal processing, such as cooking, can lead to the degradation of **allyl propyl disulfide** and the formation of other volatile sulfur compounds.<sup>[8]</sup> High temperatures can cause the cleavage of the disulfide bond and subsequent rearrangement reactions, leading to the formation of mono-, tri-, and tetrasulfides, as well as cyclic sulfur compounds.<sup>[8]</sup> This can alter the flavor profile from a sharp, pungent onion note to a more cooked, roasted, or even burnt sulfur character.

## pH Effects

The stability of **allyl propyl disulfide** can also be influenced by the pH of the food matrix. In acidic or alkaline conditions, the rate of degradation may be accelerated.

## Safety and Regulatory Status

**Allyl propyl disulfide** has been evaluated for safety by international regulatory bodies and is approved for use as a flavoring agent in food.

- **FEMA GRAS:** It is listed by the Flavor and Extract Manufacturers Association as Generally Recognized as Safe (GRAS), with FEMA number 4073.<sup>[6]</sup>

- JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated **allyl propyl disulfide** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[\[1\]](#)
- FDA: It is listed by the U.S. Food and Drug Administration (FDA) as a food additive (flavoring agent).

## Conclusion

**Allyl propyl disulfide** is a cornerstone flavor compound in the food industry, providing the characteristic and sought-after notes of onion and garlic. A thorough understanding of its chemical properties, sensory profile, and behavior during food processing is essential for its effective application. The detailed methodologies provided in this guide for its synthesis, isolation, and analysis will be valuable tools for researchers and product developers. With its established safety and regulatory acceptance, **allyl propyl disulfide** will continue to be a vital ingredient in the creation of authentic and appealing savory food products.

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- To cite this document: BenchChem. [Allyl Propyl Disulfide: An In-depth Technical Guide for Food Science Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197967#allyl-propyl-disulfide-as-a-flavor-compound-in-food-science]

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